An In-depth Technical Guide to the Chemical Properties of Benzyltrimethylammonium Dichloroiodate
An In-depth Technical Guide to the Chemical Properties of Benzyltrimethylammonium Dichloroiodate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylammonium (B79724) dichloroiodate (BTMAICl₂) is a quaternary ammonium (B1175870) salt that has garnered significant interest in organic synthesis and materials science.[1][2] Its unique structure, consisting of a benzyltrimethylammonium cation and a dichloroiodate anion, imparts a versatile reactivity profile, enabling its use as an efficient iodinating agent, a phase-transfer catalyst, and a compound with potential antimicrobial properties.[2][3] This guide provides a comprehensive overview of the chemical and physical properties of BTMAICl₂, detailed experimental protocols for its synthesis and application, and an exploration of the mechanisms governing its reactivity.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of Benzyltrimethylammonium Dichloroiodate
| Property | Value | References |
| CAS Number | 114971-52-7 | [3] |
| Molecular Formula | C₁₀H₁₆Cl₂IN | [3] |
| Molecular Weight | 348.05 g/mol | [3][7] |
| Appearance | Yellow to light brown crystalline powder or flakes | [1][4] |
| Melting Point | 124-128 °C | [4][8] |
| Solubility | Soluble in polar solvents | [2][9] |
| Storage Temperature | 2-8°C | [4][10] |
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of benzyltrimethylammonium dichloroiodate, typically recorded in DMSO-d₆, provides characteristic signals corresponding to the protons of the benzyl (B1604629) and trimethylammonium groups.[5]
Infrared (IR) Spectroscopy
The IR spectrum of benzyltrimethylammonium dichloroiodate exhibits characteristic absorption bands that are indicative of its molecular structure. Analysis of the spectrum reveals the presence of the aromatic C-H stretching vibrations of the benzyl group, the aliphatic C-H stretching of the methyl and methylene (B1212753) groups, and vibrations associated with the quaternary ammonium functionality. The dichloroiodate anion also contributes to the far-infrared region of the spectrum.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a valuable tool for studying the formation and stability of the dichloroiodate anion (ICl₂⁻) in solution. Studies have shown that the formation of ICl₂⁻ from the reaction of sodium iodide, sodium hypochlorite (B82951), and hydrochloric acid can be monitored by observing the absorbance at specific wavelengths.[3][11] The dichloroiodate anion in aqueous solution exhibits a characteristic absorption maximum around 343 nm.[11]
Experimental Protocols
Protocol 1: Synthesis of Benzyltrimethylammonium Dichloroiodate
This protocol is adapted from the environmentally friendly synthesis method described by Bégué and coworkers, which avoids the use of hazardous organic solvents.[12][13]
Materials:
-
Benzyltrimethylammonium chloride
-
Sodium iodide (NaI)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, ~5.25%)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ice bath
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a beaker, prepare an aqueous solution of the dichloroiodate anion by reacting sodium iodide with sodium hypochlorite solution in the presence of excess hydrochloric acid. This should be done in an ice bath to control the reaction temperature. The reaction involves the in-situ generation of iodine monochloride (ICl), which then reacts with chloride ions to form the dichloroiodate anion (ICl₂⁻).
-
In a separate beaker, dissolve benzyltrimethylammonium chloride in water.
-
With vigorous stirring, slowly add the aqueous solution of the dichloroiodate anion to the benzyltrimethylammonium chloride solution.
-
An immediate precipitation of benzyltrimethylammonium dichloroiodate as a yellow crystalline solid will be observed.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water to remove any soluble impurities.
-
Dry the product under vacuum to obtain pure benzyltrimethylammonium dichloroiodate.
Protocol 2: Para-iodination of Aniline (B41778)
This protocol describes the use of benzyltrimethylammonium dichloroiodate for the selective mono-iodination of aniline, adapted from procedures described in the literature.[12][14]
Materials:
-
Aniline
-
Benzyltrimethylammonium dichloroiodate
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization
Procedure:
-
In a round-bottom flask, dissolve aniline in a mixture of methanol and dichloromethane.
-
Add sodium bicarbonate to the solution.
-
To this stirred mixture, add benzyltrimethylammonium dichloroiodate in portions at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench any excess iodinating agent by adding a 10% solution of sodium thiosulfate until the yellow color disappears.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to yield p-iodoaniline.
Signaling Pathways and Mechanisms
Antimicrobial Mechanism of the Quaternary Ammonium Cation
The benzyltrimethylammonium cation belongs to the class of quaternary ammonium compounds (QACs), which are known for their antimicrobial properties.[15] While the exact mechanism is complex and not fully elucidated, the primary mode of action is believed to be the disruption of the microbial cell membrane.[1]
Phase-Transfer Catalysis: The Starks' Extraction Mechanism
Benzyltrimethylammonium dichloroiodate can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[15] The mechanism is often described by the Starks' extraction mechanism.[1][16]
Mechanism of Electrophilic Iodination of Aniline
The iodination of aniline with benzyltrimethylammonium dichloroiodate proceeds via an electrophilic aromatic substitution mechanism. The dichloroiodate anion serves as a source of an electrophilic iodine species, likely iodine monochloride (ICl), which is attacked by the electron-rich aniline ring.
Safety and Handling
Benzyltrimethylammonium dichloroiodate is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[17] It should be used in a well-ventilated area or a fume hood. As it is hygroscopic and light-sensitive, it should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6]
Conclusion
Benzyltrimethylammonium dichloroiodate is a valuable and versatile reagent in organic chemistry. Its properties as an effective iodinating agent and a phase-transfer catalyst make it a useful tool for a variety of chemical transformations. This guide has provided a detailed overview of its chemical properties, experimental procedures for its synthesis and use, and the underlying mechanisms of its reactivity, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2 –) Formation from NaI, NaOCl, and HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodination of Aniline [chemedx.org]
- 5. spectrabase.com [spectrabase.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. ijstr.org [ijstr.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Benzyltrimethylammonium dichloroiodate | C10H16Cl2IN | CID 2724680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. datapdf.com [datapdf.com]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. phasetransfer.com [phasetransfer.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
